N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. The compound's molecular formula is and its molecular weight is approximately 454.5 g/mol. This compound is classified under oxalamides, which are derivatives of oxalic acid and amines, known for their diverse biological activities.
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide falls under the category of small organic molecules used in pharmaceutical research, particularly in the development of drugs targeting various diseases.
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. Key steps include:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity but are often proprietary information in commercial synthesis .
The molecular structure of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide can be represented using various notations:
CC(C(=O)NCC(C)(C)C(=O)NCC1=CC=C(C=C1)C(C)(C))C
InChI=1S/C23H30N6O4/c1-15(2)20(26-21(29)30)25-16-17-22(24-27)23(28-31)19(18-16)14(3)12-10-11-13(4)5/h10-13H,5-9,14H2,1-4H3,(H,24,27)(H,28,31)
The compound's molecular weight is 454.5 g/mol with a molecular formula of . The structural complexity is indicative of its potential pharmacological properties.
The compound may undergo various chemical reactions relevant to its functionality:
Technical details about these reactions include reaction mechanisms and conditions that influence product formation .
The mechanism of action for N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is likely linked to its ability to interact with specific biological targets, possibly protein kinases or receptors involved in cellular signaling pathways. This interaction may modulate enzyme activity or receptor function, leading to therapeutic effects such as anti-cancer or anti-inflammatory actions.
Further studies are required to elucidate the exact pathways affected by this compound, including binding affinities and downstream effects on cellular processes.
While specific data on density and boiling point are not available, typical properties for similar compounds suggest moderate solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Relevant analyses such as spectroscopic methods (e.g., NMR, IR spectroscopy) would provide insights into the functional groups present and confirm structural integrity.
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide has potential applications in:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0